3-Fluoro-4-(piperazin-1-yl)benzonitrile
説明
Significance of Nitrile Functional Group in Bioactive Molecules
The nitrile group (-C≡N) is an increasingly important functional group in medicinal chemistry. Its unique physicochemical properties, such as its strong electron-withdrawing nature, can significantly influence the electronic density of aromatic rings to which it is attached. This alteration can facilitate π–π stacking interactions with aromatic residues in target proteins. Furthermore, the nitrile substituent is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, capable of acting as a hydrogen bond acceptor. The incorporation of a nitrile group can also enhance the pharmacokinetic properties of a drug molecule, often leading to improved solubility, increased systemic exposure, and prolonged half-life.
Role of Piperazine (B1678402) Moiety in Drug Design and Pharmacological Activity
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. It is widely regarded as a "privileged scaffold" in drug design due to its frequent appearance in a vast array of approved therapeutic agents. The piperazine moiety offers several advantages:
Improved Physicochemical Properties: The basic nature of the piperazine ring can enhance the aqueous solubility of a molecule, which is often a critical factor for oral bioavailability.
Versatile Synthetic Handle: The two nitrogen atoms provide convenient points for chemical modification, allowing for the introduction of various substituents to modulate pharmacological activity and pharmacokinetic properties.
Pharmacophore Linker: Piperazine can act as a linker to connect different pharmacophoric elements within a single molecule, optimizing their spatial orientation for target binding.
Modulation of Pharmacokinetics: The piperazine ring can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The piperazine nucleus is a core component of drugs with a wide range of therapeutic applications, including antipsychotics, antidepressants, antihistamines, and anticancer agents. mdpi.comresearchgate.net
Strategic Fluorine Substitution in Drug Discovery
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.gov The unique characteristics of fluorine, such as its small size and high electronegativity, can lead to several beneficial effects: nih.gov
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, thereby increasing binding affinity and potency.
Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOBEAUQUPPPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344348 | |
| Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182181-38-0 | |
| Record name | 3-Fluoro-4-piperazin-1-yl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 182181-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 3 Fluoro 4 Piperazin 1 Yl Benzonitrile
Established Synthetic Pathways for the Core Structure
The construction of the 3-fluoro-4-(piperazin-1-yl)benzonitrile core primarily relies on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of N-arylpiperazines. This approach involves the reaction of an activated fluoroaromatic precursor with a suitable piperazine (B1678402) derivative.
Precursor Synthesis and Intermediate Derivatization
The synthesis of the target compound is typically achieved through the condensation of two key precursors: 3,4-difluorobenzonitrile (B1296988) and a mono-protected piperazine, commonly N-Boc-piperazine (tert-butyl piperazine-1-carboxylate).
The synthesis of 3,4-difluorobenzonitrile can be accomplished via several routes, often starting from 3,4-dichlorobenzonitrile (B1293625). A common industrial method involves a halogen-exchange reaction (Halex reaction) where the chlorine atoms are displaced by fluorine atoms using an alkali metal fluoride (B91410), such as potassium fluoride (KF). The efficiency of this reaction is highly dependent on the reaction conditions, including the choice of solvent and catalyst. High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) are frequently employed to facilitate the reaction at elevated temperatures. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can also be used to enhance the reactivity of the fluoride salt.
N-Boc-piperazine is a crucial intermediate where one of the nitrogen atoms of the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is essential to prevent undesired side reactions, such as the formation of di-substituted products. The synthesis of N-Boc-piperazine is straightforward and typically involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. While direct derivatization of the precursors before the main coupling reaction is less common for this specific target, the synthesis of various substituted piperazines for analogue generation is a widely used strategy in drug discovery.
Key Reaction Steps and Conditions
The central reaction in the synthesis of this compound is the nucleophilic aromatic substitution of 3,4-difluorobenzonitrile with N-Boc-piperazine. In this reaction, the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, and the fluorine atom at the para position to the nitrile is selectively displaced by the secondary amine of the piperazine.
The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures, often ranging from 80 to 150 °C. A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is required to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) generated during the reaction. The use of a Boc-protected piperazine ensures that the substitution occurs only at the unprotected nitrogen atom. Following the SNAr reaction, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane, to yield the final product, this compound.
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 3,4-difluorobenzonitrile, N-Boc-piperazine | Formation of the core structure |
| Solvent | DMSO, DMF, or other polar aprotic solvents | To dissolve reactants and facilitate the reaction |
| Base | K₂CO₃, Et₃N, or other non-nucleophilic bases | To deprotonate piperazine and neutralize HF |
| Temperature | 80 - 150 °C | To provide sufficient energy for the reaction to proceed |
| Deprotection | TFA or HCl in DCM or dioxane | To remove the Boc protecting group |
Scalability Considerations for Research and Development
The scalability of the synthesis of this compound is a critical factor for its potential use in research and development. The synthesis of the precursor, 3,4-difluorobenzonitrile, via the Halex reaction from 3,4-dichlorobenzonitrile has been successfully implemented on an industrial scale. Key considerations for this process include efficient heat management due to the exothermic nature of the reaction, robust control of reaction parameters to minimize byproduct formation, and the selection of cost-effective and recyclable solvents and catalysts.
For the nucleophilic aromatic substitution step, several challenges can arise during scale-up. These include ensuring efficient mixing to maintain homogenous reaction conditions and prevent localized overheating, which can lead to degradation of the product and the formation of impurities. The choice of solvent is also crucial, not only for reaction performance but also for process safety and environmental considerations. The work-up and purification procedures must also be optimized for large-scale production to ensure the final product meets the required purity standards in a cost-effective and efficient manner.
Advanced Synthetic Approaches and Chemo-Diversification Strategies
The this compound scaffold serves as a versatile platform for further chemical modification to explore structure-activity relationships (SAR) and enhance biological activity.
Modifications of the Piperazine Ring for Enhanced Bioactivity
The piperazine ring is a common target for derivatization to modulate the physicochemical and pharmacological properties of the molecule. The secondary amine of the piperazine in the final product provides a convenient handle for a wide range of chemical transformations.
Common modifications include N-alkylation, N-acylation, and N-arylation. These modifications can introduce various functional groups that can interact with biological targets, improve metabolic stability, or alter the solubility and pharmacokinetic profile of the compound. For example, the introduction of small alkyl groups, such as a methyl or ethyl group, can impact the basicity of the piperazine nitrogen and its interaction with target proteins. Acylation with various carboxylic acids or sulfonyl chlorides can introduce amide or sulfonamide functionalities, which can act as hydrogen bond donors or acceptors. The synthesis of a library of such derivatives allows for a systematic exploration of the SAR at this position, leading to the identification of compounds with optimized biological activity.
| Modification Type | Reagents | Potential Impact on Bioactivity |
|---|---|---|
| N-Alkylation | Alkyl halides, aldehydes/ketones (reductive amination) | Alters basicity, steric bulk, and lipophilicity |
| N-Acylation | Acyl chlorides, carboxylic acids (with coupling agents) | Introduces hydrogen bond acceptors/donors |
| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | Introduces aromatic systems for π-stacking interactions |
Derivatization at the Benzonitrile (B105546) Moiety
The benzonitrile moiety also offers opportunities for chemical derivatization, although it is generally less frequently modified than the piperazine ring. The nitrile group is a versatile functional group that can participate in various chemical transformations. numberanalytics.comresearchgate.net
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then be further functionalized. It can also be reduced to a primary amine, providing another point for derivatization. Furthermore, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. researchgate.net In drug design, replacing a specific functional group with a nitrile can sometimes lead to improved metabolic stability, enhanced binding affinity to the target protein, or a more favorable pharmacokinetic profile. nih.gov The strong electron-withdrawing nature of the nitrile group also influences the electronic properties of the aromatic ring, which can be important for molecular recognition and binding. nih.gov
Rational Design of Novel Analogs
The rational design of novel analogs based on the this compound scaffold is a cornerstone of modern drug discovery. This approach leverages an understanding of the biological target's structure and the mode of interaction of a ligand to design new molecules with improved potency, selectivity, and pharmacokinetic properties. The piperazine-benzonitrile core serves as a versatile scaffold that can be strategically modified to optimize interactions with the target protein. frontiersin.orgpolyu.edu.hk
A prevalent application of this scaffold is in the design of kinase inhibitors. The piperazine ring often serves as a solvent-exposed moiety, which can be modified to enhance solubility and other drug-like properties, while the benzonitrile portion can be involved in key interactions within the kinase active site. researchgate.net For instance, in the design of inhibitors for specific kinases, the piperazine nitrogen can be functionalized to introduce groups that form hydrogen bonds or other favorable interactions with amino acid residues in the solvent-accessible region of the active site. The fluoro and cyano groups on the phenyl ring can also play a crucial role in modulating the electronic properties of the molecule and influencing its binding affinity.
Structure-activity relationship (SAR) studies are integral to the rational design process. By synthesizing a series of analogs with systematic modifications to the this compound core, researchers can elucidate the key structural features required for biological activity. For example, a series of N-acyl or N-alkyl derivatives can be prepared to probe the steric and electronic requirements of a particular binding pocket.
Table 1: Examples of Rationally Designed Piperazine-Containing Kinase Inhibitors
| Compound | Target Kinase | Rationale for Piperazine Moiety | Key Structural Modifications |
|---|---|---|---|
| Palbociclib | CDK4/6 | The positively charged piperazine ring lies in the solvent-exposed region, enhancing solubility. mdpi.com | N-alkylation of the piperazine ring. |
| Ribociclib | CDK4/6 | Similar to Palbociclib, the piperazine moiety improves pharmacokinetic properties. mdpi.com | N-alkylation of the piperazine ring. |
| Ponatinib | Multi-kinase | The piperazine ring serves as a linker to a side chain that occupies a hydrophobic pocket. mdpi.com | N-alkylation of the piperazine ring. |
| Nintedanib | Multi-kinase | The piperazine moiety is crucial for interacting with the solvent-exposed region of the kinase. mdpi.com | N-alkylation of the piperazine ring. |
One-Pot Synthesis Techniques and Multi-Component Reactions in Analog Generation
One-pot synthesis techniques and multi-component reactions (MCRs) are powerful tools for the rapid generation of libraries of structurally diverse analogs from simple starting materials. nih.gov These methods are highly efficient as they combine multiple reaction steps into a single operation, thereby reducing reaction time, cost, and waste generation.
While a specific one-pot synthesis for this compound itself is not prominently described, this compound is an excellent substrate for use in MCRs to generate a wide array of derivatives. The secondary amine of the piperazine moiety can act as the amine component in various MCRs.
One of the most well-known MCRs is the Ugi four-component reaction (U-4CR) . In a typical Ugi reaction, an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide react in a single pot to form a bis-amide. By employing this compound as the amine component, a diverse library of complex molecules can be synthesized by varying the other three components. This approach is particularly valuable in the early stages of drug discovery for generating a large number of compounds for high-throughput screening.
Another relevant MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. This compound can serve as the amine component in this reaction, leading to the formation of β-amino carbonyl compounds.
Table 2: Potential Multi-Component Reactions Utilizing this compound
| Reaction | Components | Potential Product Scaffold |
|---|---|---|
| Ugi Reaction | This compound, Carboxylic Acid, Aldehyde/Ketone, Isocyanide | Complex bis-amides with the piperazinylbenzonitrile core. |
| Mannich Reaction | This compound, Aldehyde, Active Hydrogen Compound | β-amino carbonyl compounds incorporating the piperazinylbenzonitrile moiety. |
The application of one-pot and multi-component reaction strategies allows for the efficient exploration of the chemical space around the this compound scaffold, accelerating the identification of new lead compounds.
Pharmacological Characterization and Biological Activity Spectrum
Structure-Activity Relationship (SAR) Investigations
Systematic Modulations on the Benzonitrile (B105546) Scaffold
The benzonitrile group is a key feature of the scaffold, often involved in critical interactions with biological targets. While extensive modifications of this group are less common in the literature compared to piperazine (B1678402) substitutions, its presence is often essential for activity. In the development of small-molecule inhibitors for the PD-1/PD-L1 pathway, for instance, scaffolds containing both biphenyl (B1667301) and benzonitrile pharmacophores have been explored. acs.org The nitrile group can act as a hydrogen bond acceptor or participate in other electronic interactions within a receptor's binding pocket. Modifications, such as replacing the nitrile with other functional groups, can significantly alter the binding mode and potency, though in many reported inhibitor series based on similar scaffolds, the benzonitrile moiety is retained, indicating its importance for the desired biological activity. acs.orgrsc.org
Substituent Effects on the Piperazine Ring and its Linkers
The piperazine ring is the most frequently modified component of the 3-fluoro-4-(piperazin-1-yl)benzonitrile scaffold, acting as a versatile linker to which various substituents can be attached to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov The secondary amine of the piperazine ring provides a convenient attachment point for a wide array of chemical moieties.
Investigations have shown that introducing electron-withdrawing groups, such as chloro- or fluoro-substituents, on aromatic rings attached to the piperazine can enhance anti-tumor activity. nih.gov The nature of the group attached to the piperazine's N-4 position is critical for targeting specific enzymes:
For Glycine (B1666218) Transporter 1 (GlyT1) Inhibition: A complex moiety, [5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone, attached to the piperazine nitrogen leads to potent and selective GlyT1 inhibitors like Bitopertin (RG1678). nih.govnih.gov This highlights the importance of a large, specifically functionalized substituent for achieving high affinity for this transporter.
For Tyrosinase Inhibition: Attaching various substituted (hetero)aromatic fragments, such as 4-fluorobenzyl or (3-chloro-2-nitro-phenyl)methanone, to the piperazine results in potent tyrosinase inhibitors. nih.govnih.gov The 4-fluorobenzylpiperazine moiety, in particular, has been identified as a key pharmacophoric feature for this class of inhibitors. nih.gov
For VEGFR-2 Inhibition: Linking moieties like 3-chloroquinoxaline to the piperazine scaffold has been a successful strategy for developing new VEGFR-2 inhibitor candidates. nih.gov
These examples underscore the piperazine ring's role as a central scaffold for arranging pharmacophoric groups in the correct spatial orientation for effective interaction with diverse biological targets. nih.gov
Impact of Fluoro Substitution on Binding Affinity and Selectivity
In drug design, the substitution of a hydrogen atom with fluorine can lead to:
Enhanced Binding Affinity: The fluorine atom can form favorable interactions with protein side chains, including hydrogen bonds and halogen bonds. nih.gov In studies of tyrosinase inhibitors based on a 4-fluorobenzylpiperazine structure, docking analyses suggested that the fluorine atom is capable of establishing halogen bonds with histidine residues in the enzyme's active site. nih.gov
Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug. nih.gov
Modulation of pKa: Fluorine substitution typically lowers the pKa of nearby basic groups, which can alter a compound's ionization state, lipophilicity, and membrane permeability. nih.gov
Studies on various classes of inhibitors have confirmed that the specific pattern of fluorine substitution on an aromatic ring can significantly affect binding affinity and selectivity. nih.gov
Conformational Analysis and Pharmacophore Modeling in SAR Development
The three-dimensional shape of a molecule is critical for its interaction with a biological target. The piperazine ring typically exists in a chair conformation, and the orientation of its substituents can be either axial or equatorial. rsc.org The energetic barrier to ring inversion and the rotational barrier of amide bonds (when the piperazine is acylated) can influence which conformation is preferred and how readily the molecule can adapt its shape to fit into a binding site. nih.govrsc.org
Conformational Behavior: Studies using temperature-dependent NMR spectroscopy on N-benzoylated piperazines have shown that these molecules exist as distinct conformers at room temperature due to the restricted rotation of the amide bond. nih.govrsc.org The presence of bulky substituents can further limit the interconversion of the piperazine chair conformations, effectively locking the molecule into a more rigid state. nih.gov
Pharmacophore Modeling: This computational technique is used to identify the essential spatial arrangement of chemical features required for biological activity. Pharmacophore models have been developed for various classes of piperazine derivatives. nih.govfrontiersin.org For tyrosinase inhibitors containing the 4-fluorobenzylpiperazine moiety, pharmacophore exploration has been used to guide the design of new, more potent analogues. nih.gov These models help researchers understand the key interactions—such as hydrogen bonding, hydrophobic contacts, and aromatic interactions—that govern the binding of the ligand to its receptor.
In Vitro Biological Evaluation
Derivatives of the this compound scaffold have been evaluated against a range of enzymatic targets, demonstrating the versatility of this core structure.
Enzyme Inhibition Assays
VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in oncology due to its central role in angiogenesis. nih.gov Numerous VEGFR-2 inhibitors incorporate a piperazine moiety to bridge the ATP binding region and the DFG domain of the kinase. nih.gov Derivatives containing quinoline-thiazolidine-4-one urea (B33335) and 3-methylquinoxaline moieties have shown potent VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the reference drug sorafenib. nih.gov The presence of a fluoro group on a terminal phenyl ring has been shown to be favorable for potent anti-VEGFR-2 activity. nih.gov
| Compound Type | Key Structural Features | VEGFR-2 IC50 (µM) | Reference |
|---|---|---|---|
| Quinoxaline Derivative (10b) | 3-chloroquinoxaline, p-methylphenyl acetamide | 0.19 | nih.gov |
| Quinoxaline Derivative (10g) | 3-chloroquinoxaline, benzyl (B1604629) acetamide | 0.21 | nih.gov |
| Quinoline-Thiazolidinone Urea (33) | 4-fluorophenyl urea | 0.57 | nih.gov |
| Quinoline-Thiazolidinone Urea (32) | 3-fluorophenyl urea | 0.80 | nih.gov |
GlyT1/GlyT2: Glycine transporter 1 (GlyT1) inhibitors are investigated as potential treatments for schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function. nih.gov The development of Bitopertin (RG1678), a potent and selective GlyT1 inhibitor, showcases the utility of a closely related [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl] core. nih.govscilit.com This compound demonstrates high affinity for human GlyT1 with excellent selectivity over the related GlyT2 transporter.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Bitopertin (RG1678) | hGlyT1 | 25 | researchgate.net |
| hGlyT2 | >10000 | nih.gov |
ADAMTS: Based on a review of the available literature, there is currently no significant published data on the activity of this compound derivatives as inhibitors of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of enzymes.
Tyrosinase: Tyrosinase inhibitors are of great interest for treating hyperpigmentation disorders and have applications in the cosmetic industry. nih.gov Derivatives containing a 4-(4-fluorobenzyl)piperazine moiety have been synthesized and identified as potent, competitive inhibitors of mushroom tyrosinase, with potencies far exceeding that of the standard inhibitor, kojic acid. nih.gov
| Compound | Key Structural Features | Tyrosinase IC50 (µM) | Reference |
|---|---|---|---|
| Compound 26 | (3-chloro-2-nitro-phenyl)methanone attached to 4-(4-fluorobenzyl)piperazine | 0.18 | nih.gov |
| Kojic Acid (Reference) | - | 17.76 | nih.gov |
PD-1/PD-L1: The inhibition of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction is a validated strategy in cancer immunotherapy. researcher.lifenih.gov While monoclonal antibodies dominate this field, there is intense interest in developing small-molecule inhibitors. nih.gov Research into biphenyl-1,2,3-triazole-benzonitrile derivatives has identified compounds that can block the PD-1/PD-L1 interaction, with some exhibiting IC50 values in the low micromolar range. acs.org These structures, which combine benzonitrile and piperazine-derived side chains, represent a promising, albeit structurally distinct, avenue for developing orally available immuno-oncology agents. acs.org
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7 | PD-1/PD-L1 HTRF Assay | 8.52 | acs.org |
Information regarding the pharmacological and biological activity of this compound is not available in the public domain.
Following a comprehensive search of scientific literature and patent databases, no specific data was found for the pharmacological characterization, biological activity, or therapeutic applications of the chemical compound this compound itself.
The available information consistently indicates that this compound is utilized as a chemical intermediate or a structural component (building block) in the synthesis of more complex molecules. While these larger, derivative compounds are being investigated for various therapeutic purposes, including as anti-cancer agents and receptor modulators, the biological activity data pertains to the final complex molecules and not to the this compound intermediate.
Consequently, it is not possible to provide the requested detailed article focusing solely on the biological and therapeutic properties of this compound as outlined. There is no published research available that covers the specific points of the requested outline for this particular compound.
Therapeutic Potential and Disease Applications
Anti-Cancer Research
Potential in Multiple Myeloma Treatment
Current scientific literature available through targeted searches does not establish a direct investigational link between this compound or its immediate derivatives and the treatment of multiple myeloma. While research into novel treatments for relapsed and refractory multiple myeloma is ongoing, focusing on therapies like CAR T-cell treatments and other standard regimens, the specific role of this benzonitrile compound has not been a documented focus in the available literature. nih.gov
Neurological and Psychiatric Disorders
The this compound framework is a key component in the design of molecules targeting various central nervous system (CNS) pathways. These investigations are rooted in the need for novel treatments for complex neurological and psychiatric conditions.
Derivatives of the this compound structure have shown significant potential as modulators of critical neurotransmitter systems, particularly dopamine (B1211576) receptors.
Dopamine Receptor Modulation:
Research into a series of N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides, which are derivatives of the core structure, has identified highly selective dopamine D3 receptor (D3R) ligands. nih.gov Due to the localization of D3 receptors in the limbic regions of the brain, they are a key target for medications addressing neuropsychiatric disorders like drug addiction. nih.gov The high similarity between D2 and D3 receptors has made developing selective agents challenging, but certain derivatives have demonstrated over 1,000-fold selectivity for D3R over D2R. nih.gov Structure-activity relationship studies revealed that the carbonyl group in the amide linker of these molecules plays a critical role in their high-affinity binding and selectivity for the D3 receptor. nih.gov
| Compound Derivative Class | Target | Key Finding | Selectivity |
|---|---|---|---|
| N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides | Dopamine D3 Receptor (D3R) | Act as selective D3R ligands. nih.gov | Some derivatives show >1000-fold selectivity for D3R over D2R. nih.gov |
Glutamate (B1630785) Receptor Modulation:
While direct studies on this compound are limited, the broader benzonitrile chemical class is significant in the study of metabotropic glutamate receptors (mGluRs). These receptors are crucial for modulating neuronal excitability and synaptic transmission in the CNS. nih.gov
The inhibition of the human glycine transporter 1 (GlyT1) is a key therapeutic strategy for treating CNS disorders like schizophrenia. biorxiv.org GlyT1 regulates the concentration of the neurotransmitter glycine in the synaptic cleft. biorxiv.org By inhibiting its reuptake, the levels of glycine are elevated, which potentiates signaling at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. biorxiv.orgresearchgate.net Since hypofunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia, GlyT1 inhibition is considered a promising approach to address cognitive and negative symptoms. biorxiv.orgnih.gov
Compounds featuring a benzoylpiperazine scaffold, structurally related to this compound, have been developed as potent and selective GlyT1 inhibitors. biorxiv.orgnih.gov One such inhibitor, RG1678, emerged from the optimization of the 2-alkoxy-5-methylsulfonebenzoylpiperazine class and has shown beneficial effects in clinical trials for schizophrenia. nih.gov Structural studies reveal that these inhibitors bind at the intracellular gate of the transporter, locking it in an inward-open conformation and thereby preventing glycine release and reuptake. biorxiv.org
Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) are being investigated as potential treatments for several psychiatric diseases, including anxiety and depression. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for the endogenous ligand, glutamate. nih.gov This allows for a more nuanced modulation of receptor activity.
The benzonitrile moiety is a feature in several known mGluR5 NAMs. For instance, 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) was identified as a novel and selective mGluR5 NAM that demonstrated anxiolytic-like activity in rodent models. nih.gov This highlights the potential of the fluorinated benzonitrile scaffold, a core component of this compound, in the design of new mGluR5-targeting therapeutics. nih.govnih.gov
Anti-Infective Research
The chemical framework of this compound has also been utilized as a starting point for the development of novel anti-infective agents, particularly antivirals.
Hepatitis C Virus (HCV):
Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as a promising class of HCV inhibitors. acs.orgnih.gov Through chemical optimization of a modest initial hit, a highly effective inhibitor, designated L0909, was developed with an EC₅₀ value of 0.022 μM. acs.orgnih.gov Mechanistic studies revealed that these compounds block HCV replication by acting on the viral entry stage. acs.orgnih.gov Further research led to the discovery of a related scaffold, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, with some derivatives showing even higher potency at low nanomolar concentrations. nih.gov
Zika Virus (ZIKV):
The benzonitrile-piperazine scaffold is also being explored for activity against the Zika virus (ZIKV), a pathogen that can cause severe neurological complications. nih.gov Based on a previously identified anti-ZIKV compound, novel series of N-benzoyl or phenylsulfonyl substituted 2-(piperazin-1-yl)methyl-benzonitrile (PMBN) derivatives were synthesized. nih.gov One N-phenylsulfonyl derivative showed antiviral activity comparable to the initial hit compound and was found to act on the early entry stage of the ZIKV life cycle. nih.gov Separately, research on 1-aryl-4-arylmethylpiperazine derivatives, which can incorporate a benzonitrile moiety, also identified novel ZIKV entry inhibitors. bohrium.com
Human Immunodeficiency Virus (HIV-1):
While the specific compound this compound is not prominently featured in HIV-1 research, related chemical classes are under investigation. For example, a benzamide (B126) derivative, AH0109, was found to exhibit potent anti-HIV-1 activity by inhibiting reverse transcription and viral cDNA nuclear import. nih.gov Research into natural product derivatives has also shown that bromotyrosine-derived compounds can inhibit HIV-1 replication in vitro. nih.gov These findings, while not directly involving the subject compound, underscore the broad utility of aromatic scaffolds in the search for new antiviral agents.
| Virus | Derivative Class | Mechanism of Action | Example Compound | Potency (EC₅₀) |
|---|---|---|---|---|
| HCV | 2-((4-arylpiperazin-1-yl)methyl)benzonitrile | Entry Inhibitor acs.orgnih.gov | L0909 | 0.022 μM acs.orgnih.gov |
| ZIKV | N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile | Entry Inhibitor nih.gov | Compound 24 | Comparable to hit compound nih.gov |
| HIV-1 | Benzamide derivative | Reverse Transcription / cDNA Import Inhibitor nih.gov | AH0109 | 0.7 μM nih.gov |
Anti-Inflammatory and Immunomodulatory Research
Osteoarthritis (OA) is a degenerative joint disease where the degradation of cartilage matrix is a key pathological feature. nih.gov A family of enzymes known as ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs), particularly ADAMTS4 and ADAMTS5, are crucial in this process as they degrade aggrecan, a major component of cartilage. nih.govnih.gov Consequently, the inhibition of these enzymes is a significant therapeutic strategy for OA. nih.gov While direct research on this compound as an ADAMTS inhibitor is not specified in the literature, the development of small molecule inhibitors targeting these proteases is an active area of research. nih.gov The goal is to find disease-modifying osteoarthritis drugs that can slow or halt the cartilage degradation central to the condition. nih.gov
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells can exploit to evade destruction by the immune system. nih.govyoutube.com Blocking the interaction between the PD-1 receptor on T-cells and the PD-L1 protein on tumor cells is a successful cancer immunotherapy strategy. nih.govresearchgate.net The development of small-molecule inhibitors targeting this pathway is an area of intense research, offering potential advantages over antibody-based therapies. nih.gov
Notably, a series of benzonitrile derivatives has been investigated for this purpose. Researchers synthesized 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives and identified compounds with potent inhibitory activity for PD-1/PD-L1 binding. nih.gov One such compound demonstrated an IC50 value of 8.52 μM, confirming that molecules containing both benzonitrile and piperazine motifs can be successfully modified to function as PD-L1 inhibitors. nih.gov Another study identified bis(benzonitrile) dichloroplatinum (II) as a compound that disrupts the PD-1/PD-L1 interaction by binding directly to PD-1. researchgate.netnih.gov
| Compound Class | Mechanism/Target | Potency (IC50/EC50) | Reference |
|---|---|---|---|
| Triazol-benzonitrile-piperazine derivatives | Inhibition of PD-1/PD-L1 binding | 8.52 µM | nih.gov |
| Bis(benzonitrile) dichloroplatinum (II) | Binds to PD-1, disturbing PD-1/PD-L1 interaction | EC50 = 13.2 ± 3.5 μM | researchgate.netnih.gov |
Other Potential Therapeutic Areas (e.g., Tyrosinase inhibition for hyperpigmentation)
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color. mdpi.commdpi.com The overproduction of melanin can lead to hyperpigmentation disorders. frontiersin.org Therefore, inhibitors of tyrosinase are of great interest for cosmetic and pharmaceutical applications to treat these conditions. mdpi.comnih.gov
Derivatives containing a 4-fluorobenzylpiperazine structure have been identified as efficient inhibitors of mushroom tyrosinase. bohrium.com Research has explored optimizing these structures to improve their affinity for the enzyme. One study investigated 4-(4-fluorobenzyl)piperazin-1-yl-based compounds, with some derivatives showing excellent inhibitory activity (e.g., an IC50 value of 0.18 μM). mdpi.com Another study focused on leveraging the 3-chloro-4-fluorophenyl motif, which is structurally related to the 3-fluoro-4-piperazinyl portion of the subject compound, to identify potent tyrosinase inhibitors. mdpi.com These findings highlight the potential of the core this compound scaffold in the development of novel tyrosinase inhibitors for managing hyperpigmentation.
| Derivative Class | Potency (IC50) | Reference |
|---|---|---|
| 4-(4-fluorobenzyl)piperazin-1-yl)-based derivatives (amino substituted) | 0.18 µM | mdpi.com |
| Coumarin-triazole hybrids | 0.33 µM | mdpi.com |
| 1,2,4-triazole semicarbazide (B1199961) hybrids | 1.62 - 1.97 nM | mdpi.com |
Preclinical Pharmacokinetic Adme Assessment and Toxicological Considerations
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental to understanding the disposition of a compound within an organism. These studies help predict its efficacy and safety profile.
In Vitro Metabolic Stability (e.g., in human hepatocytes)
In vitro metabolic stability assays are crucial for predicting a compound's persistence in the body. Typically, the compound is incubated with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. The rate at which the compound is broken down provides an estimate of its metabolic clearance.
Data for 3-Fluoro-4-(piperazin-1-yl)benzonitrile: No specific data from in vitro metabolic stability studies using human hepatocytes or other liver preparations for this compound are available in the public domain.
Oral Bioavailability and Pharmacokinetic Profiles (e.g., in vivo efficacy after oral administration)
Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches systemic circulation. In vivo pharmacokinetic studies in animal models (e.g., rats, mice) are conducted to determine parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Data for this compound: There are no published studies detailing the oral bioavailability or the pharmacokinetic profile of this compound in any preclinical species.
Plasma Protein Binding and Tissue Distribution Investigations
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. Tissue distribution studies identify where the compound accumulates in the body.
Data for this compound: Information regarding the plasma protein binding percentage and tissue distribution characteristics of this compound is not publicly available.
Identification of Metabolites and Metabolic Pathways
Identifying the metabolites of a parent compound is essential for understanding its complete metabolic fate. This involves treating the compound with metabolic systems (like hepatocytes) and analyzing the resulting products, often using techniques like liquid chromatography-mass spectrometry (LC-MS). This helps to identify potential active or toxic metabolites.
Data for this compound: No studies have been published that identify the metabolites or elucidate the metabolic pathways of this compound.
Preclinical Safety and Tolerability Evaluations
Early safety and tolerability assessments are performed to identify potential liabilities of a drug candidate.
In Vitro Toxicity Screening (e.g., cytotoxicity in cell lines, hERG inhibitory activity)
In vitro cytotoxicity assays assess the potential of a compound to cause cell death. These are often conducted on various cell lines to determine the concentration at which the compound becomes toxic.
The human Ether-à-go-go-Related Gene (hERG) potassium channel assay is a critical safety screen to evaluate a compound's potential to cause cardiac arrhythmias. Inhibition of this channel can lead to a potentially fatal condition known as Torsades de Pointes.
Data for this compound: No specific data from in vitro cytotoxicity screens in any cell lines or from hERG inhibitory activity assays for this compound could be found in the available literature.
In Vivo Safety Assessment and General Tolerability
An integral part of preclinical assessment involves in vivo studies to determine the general safety and tolerability of a compound in living organisms. As of the current review, no specific in vivo safety and tolerability studies for this compound have been published in the scientific literature. Therefore, an assessment of its potential in vivo effects must be extrapolated from data on structurally related compounds, particularly those containing the piperazine (B1678402) and fluorinated benzonitrile (B105546) moieties.
The presence of the fluorobenzonitrile group also warrants consideration. While specific tolerability data on this compound is unavailable, information on related simple molecules like 4-fluorobenzonitrile (B33359) indicates that it is considered hazardous upon acute exposure. fishersci.com However, such data on simple building blocks may not be directly predictive of the toxicological profile of a more complex derivative.
Without dedicated in vivo studies on this compound, any discussion on its tolerability remains speculative. Comprehensive in vivo studies in relevant animal models would be necessary to establish a clear safety profile, identify potential target organs for toxicity, and determine a therapeutic window.
Investigation of Potential for Off-Target Activity and Adverse Effects
The potential for a drug candidate to interact with biological targets other than its intended primary target is a significant aspect of its safety evaluation. Such off-target activities can lead to undesirable adverse effects. For this compound, a comprehensive off-target screening profile has not been made publicly available. However, its structural resemblance to compounds designed as ligands for dopamine (B1211576) D2 and D3 receptors suggests potential interactions with these and other related receptors. nih.gov
Compounds containing a phenylpiperazine moiety are common in CNS drug discovery and are known to interact with a variety of aminergic G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. nih.gov For instance, some D3/D2 receptor antagonists have been shown to modulate locomotor activity and prepulse inhibition in animal models, indicating their potential for CNS-mediated side effects. nih.govnih.gov
The piperazine motif itself is a well-known scaffold in medicinal chemistry, often contributing to interactions with multiple receptors. researchgate.net The specific substitution pattern on the piperazine ring and the nature of the aromatic system it is attached to are critical determinants of its selectivity profile. Therefore, it is plausible that this compound could exhibit affinity for a range of monoamine receptors, which could translate into a variety of physiological effects. A thorough in vitro receptor screening panel would be required to systematically investigate the off-target binding profile of this compound and to anticipate potential adverse effects.
Genotoxicity and Mutagenicity Screening
Genotoxicity and mutagenicity assays are crucial components of preclinical safety assessment, designed to detect the potential of a compound to cause damage to genetic material. researchgate.net There are currently no published studies that have specifically evaluated the genotoxic or mutagenic potential of this compound. Therefore, any assessment must be based on the known properties of its constituent chemical moieties.
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. wikipedia.orgeurofins.com.au Studies on sodium fluoride (B91410) in the Ames test using various Salmonella typhimurium strains did not show a mutagenic effect. nih.gov This suggests that the fluorine substitution on the benzonitrile ring may not in itself confer mutagenic properties.
Regarding the benzonitrile structure, a study on benzonitrile and nitrobenzene (B124822) demonstrated aneugenic (chromosome-loss) effects in a micronucleus assay with V79 cells. nih.gov This indicates that the benzonitrile core could potentially interact with the cellular spindle apparatus. The micronucleus test is a common method for evaluating chromosomal damage. researchgate.nettci-thaijo.org
Given the aneugenic potential observed with benzonitrile and the complex profile of some piperazine derivatives, a comprehensive battery of genotoxicity tests for this compound would be essential. This would typically include an Ames test to assess point mutations and an in vitro and in vivo micronucleus assay to evaluate chromosomal damage.
Advanced Research Methodologies and Future Directions in 3 Fluoro 4 Piperazin 1 Yl Benzonitrile Research
Computational Chemistry and Molecular Modeling Applications
Computational tools are integral to modern drug discovery and development, offering insights into molecular interactions, predicting properties, and guiding the design of new chemical entities. For a compound like 3-Fluoro-4-(piperazin-1-yl)benzonitrile, these methods could elucidate its potential as a pharmacophore or a lead compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. These methods could be applied to this compound to explore its potential interactions with various biological targets. The simulations would provide insights into the stability of the ligand-protein complex, key amino acid interactions, and the thermodynamic profile of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of compounds with structural similarities to this compound, a QSAR model could be developed. Such a model would be instrumental in predicting the biological activity of novel derivatives and in guiding the synthesis of more potent analogues by identifying key structural features that influence activity.
In Silico ADME/Tox Prediction
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity (Tox) are crucial for the early-stage evaluation of drug candidates. These predictive models assess the pharmacokinetic and toxicological properties of a compound based on its chemical structure. Applying these models to this compound would allow for an early assessment of its drug-likeness, including its potential for oral bioavailability, metabolic stability, and various toxicity endpoints.
Combination Therapy Strategies
Combination therapy, the use of multiple therapeutic agents, is a cornerstone of treatment for complex diseases. The rationale is often to achieve synergistic effects, overcome drug resistance, or target multiple pathways involved in the disease.
Synergistic Effects with Existing Therapeutic Agents
The potential for synergistic interactions between a derivative of this compound and other therapeutic agents has been noted in patent literature for the treatment of conditions like multiple myeloma. google.com It is theorized that such combinations could provide additive or synergistic effects when administered with conventional therapies. google.com This suggests that a therapeutic strategy involving this chemical scaffold could enhance the efficacy of existing treatments.
Rational Design of Multi-Targeting Agents
The structure of this compound, featuring a piperazine (B1678402) ring—a common linker in medicinal chemistry—makes it a suitable scaffold for the rational design of multi-targeting agents. By chemically modifying this core structure, it is conceivable to design molecules that can simultaneously interact with multiple biological targets. This approach is particularly valuable in treating multifactorial diseases where modulating a single target is often insufficient. The design of such agents often incorporates the this compound moiety as a key building block in the synthesis of more complex molecules.
Biomarker Discovery and Translational Research
The therapeutic potential of drugs derived from the this compound scaffold, particularly in the realm of oncology, is closely linked to the fields of biomarker discovery and translational research. These disciplines are crucial for identifying patient populations most likely to benefit from treatment and for bridging the gap between laboratory findings and clinical applications.
Identification of Predictive Biomarkers for Therapeutic Response
The development of targeted therapies, such as the anaplastic lymphoma kinase (ALK) inhibitors that utilize the this compound core, is critically dependent on predictive biomarkers. These biomarkers help to select patients for treatment and to monitor for the emergence of resistance.
The primary biomarker for sensitivity to ALK inhibitors is the presence of an ALK gene rearrangement, most commonly the EML4-ALK fusion gene in non-small cell lung cancer (NSCLC). tandfonline.com However, research has increasingly focused on identifying biomarkers of acquired resistance, which almost universally develops in patients. aacrjournals.org These can be broadly categorized into on-target and off-target mechanisms.
On-Target Resistance Biomarkers: These are genetic alterations within the ALK kinase itself.
Secondary Mutations: The most common on-target resistance mechanism involves the acquisition of secondary mutations in the ALK kinase domain. nih.gov These mutations can interfere with drug binding, reducing the inhibitor's efficacy. The G1202R mutation is one of the most frequent and challenging, often conferring resistance to second-generation ALK inhibitors. amegroups.orgsurvivornet.com Other significant mutations include L1196M, I1171T/S, and V1180L. nih.govamegroups.org
Gene Amplification: An increase in the copy number of the ALK fusion gene can also lead to resistance by overwhelming the inhibitor. nih.gov
Off-Target Resistance Biomarkers: These mechanisms involve the activation of alternative signaling pathways that bypass the need for ALK signaling.
Bypass Pathway Activation: Cancer cells can develop resistance by activating other signaling pathways to maintain growth and survival. nih.govnih.gov Key examples include the activation of the ERK, SRC, IGF-1R, and EGFR family pathways. tandfonline.comnih.gov
The identification of these resistance biomarkers is often achieved through repeat biopsy of the tumor upon disease progression or through liquid biopsies that analyze circulating tumor DNA (ctDNA). aacrjournals.orgnih.gov This surveillance allows for the detection of molecular resistance mediators before clinical progression is evident on imaging, enabling a more dynamic and tailored treatment approach. nih.gov
Table 1: Key Predictive Biomarkers for ALK Inhibitor Therapy
| Biomarker Category | Specific Biomarker | Clinical Implication |
|---|---|---|
| On-Target (ALK-Dependent) | Secondary ALK Kinase Domain Mutations (e.g., G1202R, L1196M) | Predicts resistance to specific ALK inhibitors; guides selection of next-generation therapy. amegroups.org |
| ALK Fusion Gene Amplification | High levels can lead to resistance by overwhelming the drug. nih.gov | |
| Off-Target (ALK-Independent) | Activation of Bypass Signaling Pathways (e.g., EGFR, ERK, SRC) | Indicates that ALK is no longer the sole driver of the cancer; may require combination therapies. tandfonline.comnih.gov |
| Monitoring Tool | Circulating Tumor DNA (ctDNA) | Allows for non-invasive monitoring of resistance mutations over time. nih.gov |
Translational Studies from Preclinical Models to Clinical Relevance
The journey of ALK inhibitors from laboratory concept to clinical reality is a prime example of successful translational research. Preclinical models are fundamental for initial efficacy testing and for understanding mechanisms of action and resistance.
For instance, ceritinib, a second-generation ALK inhibitor, was shown in in-vitro enzymatic assays to be approximately 20 times more potent than the first-generation inhibitor, crizotinib. nih.govvaluebasedcancer.com Preclinical studies also demonstrated its activity against the most common crizotinib-resistant mutations. nih.gov These compelling preclinical findings provided a strong rationale for clinical investigation. Subsequent Phase I and II studies confirmed this activity, showing that ceritinib produced significant and durable responses in patients with ALK-positive NSCLC, including those whose disease had progressed on crizotinib. nih.govvaluebasedcancer.com This successful translation from preclinical potency and resistance data directly led to its approval and establishment as a key therapeutic option. valuebasedcancer.com
Similarly, the development of the third-generation inhibitor lorlatinib was informed by the clinical reality of resistance to second-generation agents. Preclinical work specifically demonstrated that lorlatinib could inhibit the growth of cell lines harboring ALK resistance mutations that were resistant to second-generation inhibitors. aacrjournals.org This preclinical validation was crucial and translated directly into clinical trial designs that ultimately proved its efficacy in patients who had progressed on other ALK TKIs, leading to its approval. amegroups.org
Challenges and Opportunities in Drug Development
The development of drugs incorporating the this compound structure faces several challenges common to modern targeted therapies, alongside unique opportunities for innovation.
Overcoming Resistance Mechanisms
Acquired resistance is the most significant clinical challenge for targeted therapies like ALK inhibitors. aacrjournals.orgresearchgate.net As discussed, resistance arises from both on-target ALK mutations and the activation of off-target bypass pathways. nih.gov
The primary opportunity and strategy to combat this has been the sequential development of new generations of inhibitors.
Next-Generation Inhibitors: Second-generation inhibitors like ceritinib, alectinib, and brigatinib were designed to be more potent than crizotinib and to overcome its most common resistance mutations. tandfonline.comnih.gov The third-generation inhibitor, lorlatinib, was specifically developed to be active against the resistance mutations, such as G1202R, that emerge after treatment with second-generation inhibitors. amegroups.orgsurvivornet.com
Novel Therapeutic Strategies: Research is ongoing into new ways to counteract resistance. Two promising strategies include the use of compact macrocyclic inhibitors (e.g., repotrectinib, TPX-0131) designed for more effective binding, and proteolysis-targeting chimeras (PROTACs), which work by targeting the oncogenic ALK protein for degradation rather than just inhibiting it. nih.govnih.gov
Combination Therapies: For off-target resistance, where cancer growth is driven by parallel pathways, combining an ALK inhibitor with an inhibitor of the activated bypass pathway (such as a MEK or EGFR inhibitor) is a logical and actively studied approach. tandfonline.comnih.gov
Addressing Physicochemical Properties for Optimized Drug-Likeness
The clinical success of a drug candidate depends not only on its pharmacological activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.govindexcopernicus.com A significant challenge for many small-molecule kinase inhibitors is their characteristically poor aqueous solubility, a consequence of their often lipophilic nature. hi.isnih.gov Low solubility can lead to poor and variable oral bioavailability, which can be affected by food and other medications. nih.govacs.org
Several strategies are employed to address these challenges:
Formulation Technologies: The aqueous solubility of kinase inhibitors can be enhanced through formulation with solubilizing agents. Cyclodextrins, for example, can form complexes with poorly soluble drugs to increase their concentration in aqueous solutions. hi.is The use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), is another approach to improve the absorption of lipophilic compounds. nih.gov
Salt Formation: Creating different salt forms of a drug is a common method to improve solubility and dissolution rates. nih.gov For kinase inhibitors, the formation of lipophilic salts has been explored as a way to enhance their solubility in the lipidic excipients used in advanced formulations. nih.gov
Chemical Modification: During the drug design phase, medicinal chemists can modify the lead compound's structure to improve its physicochemical properties, carefully balancing the need for better solubility and permeability with the maintenance of high target potency. frontiersin.org
Development of Novel Analogs with Improved Efficacy and Safety Profiles
Improved Efficacy: Ceritinib was developed as an analog with 20-fold greater potency against ALK than crizotinib. nih.gov Brigatinib was designed to inhibit a wide range of resistance mutations. amegroups.org The development of these analogs has led to significant improvements in progression-free survival for patients. amegroups.orgonclive.com
Enhanced Central Nervous System (CNS) Penetration: Brain metastases are a common site of disease progression, partly because early inhibitors like crizotinib did not effectively cross the blood-brain barrier. researchgate.net Newer analogs, including alectinib, brigatinib, and lorlatinib, were specifically designed for improved CNS penetration, leading to impressive intracranial response rates and better control of brain metastases. survivornet.comamegroups.orgonclive.com
Refined Safety Profiles: While all potent drugs have side effects, the development of new analogs allows for modifications that may reduce off-target effects and improve tolerability. Each ALK inhibitor has a distinct side-effect pattern, and ongoing research aims to create future analogs with an even better balance of efficacy and safety. survivornet.com
Table 2: Evolution of ALK Inhibitor Analogs
| Inhibitor (Generation) | Key Improvement Over Predecessors |
|---|---|
| Crizotinib (1st) | First-in-class ALK inhibitor, validating ALK as a therapeutic target. researchgate.net |
| Ceritinib (2nd) | ~20-fold more potent than crizotinib; active against common crizotinib resistance mutations. nih.govvaluebasedcancer.com |
| Alectinib (2nd) | Highly selective with significant activity against crizotinib resistance mutations and high CNS penetration. survivornet.comnih.gov |
| Brigatinib (2nd) | Potent inhibitor of ALK and a broad range of resistance mutations; high CNS penetration. amegroups.org |
| Lorlatinib (3rd) | Designed to overcome resistance to second-generation inhibitors (e.g., G1202R mutation) with high CNS penetration. amegroups.orgsurvivornet.comonclive.com |
Emerging Applications and Unexplored Therapeutic Niches
The chemical scaffold of this compound represents a significant starting point for the discovery of novel therapeutic agents across a range of diseases. Its utility is primarily as a key intermediate in the synthesis of more complex molecules, and the diverse applications of its derivatives highlight the inherent potential of this core structure. Advanced research is beginning to uncover new avenues where this compound could be pivotal, particularly in oncology, neuropharmacology, and diagnostic imaging.
One of the most promising applications for derivatives of this compound is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. Research has led to the identification of potent PARP-1 inhibitors derived from this scaffold that are effective in inhibiting the growth of BRCA-1 deficient cancer cells. nih.govresearchgate.net These findings underscore the potential for developing new cancer therapeutics based on the this compound framework.
In the realm of neuropharmacology, the piperazine moiety is a well-established pharmacophore. Derivatives of this compound are being explored for their activity on various central nervous system targets. For instance, related compounds have been synthesized and evaluated as selective dopamine (B1211576) D3 receptor ligands, which have potential applications in treating neuropsychiatric and neurodegenerative disorders. The structural features of this compound make it an attractive scaffold for generating libraries of compounds to screen for activity against a wide range of neurological targets.
Another burgeoning area of research is the use of this compound in the development of Positron Emission Tomography (PET) ligands for diagnostic imaging. The incorporation of a fluorine atom in the structure lends itself to the development of 18F-labeled PET tracers. These tracers can be designed to bind to specific biological targets, such as enzymes or receptors, allowing for non-invasive imaging and diagnosis of various diseases, including cancer and neurological conditions. The development of novel reversible-binding PET ligands for imaging monoacylglycerol lipase, based on a piperazinyl azetidine scaffold, showcases the adaptability of piperazine-containing compounds for creating sophisticated diagnostic tools. nih.gov
Furthermore, the chemical reactivity of the piperazine and benzonitrile (B105546) groups allows for a wide range of chemical modifications, opening up possibilities for creating derivatives with novel mechanisms of action. Unexplored therapeutic niches for compounds derived from this compound could include anti-inflammatory agents, treatments for metabolic disorders, and novel antimicrobial and antifungal agents. The versatility of the piperazine ring, a common feature in many FDA-approved drugs, suggests that the therapeutic potential of this scaffold is far from exhausted. nih.gov
The table below summarizes key research findings related to the applications of compounds derived from or related to this compound.
| Therapeutic Area | Target | Compound Type | Key Findings |
| Oncology | PARP-1 | Substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones | Potent inhibition of PARP-1 and proliferation of BRCA-1 deficient cancer cells. nih.govresearchgate.net |
| Neuropharmacology | Dopamine D3 Receptor | N-(3-fluoro-4-(4-arylpiperazin-1-yl)butyl)aryl carboxamides | High selectivity for the D3 receptor over the D2 receptor, suggesting potential for treating neuropsychiatric disorders. |
| Diagnostic Imaging | Monoacylglycerol Lipase (MAGL) | Piperazinyl azetidine derivatives | Development of novel, reversible-binding PET ligands for imaging MAGL. nih.gov |
| Antimicrobial | Various bacterial and fungal strains | Piperazine derivatives | Some synthesized compounds showed significant antimicrobial and antifungal properties. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-4-(piperazin-1-yl)benzonitrile, and how can yield/purity be maximized?
- Methodological Answer : A two-step approach is recommended:
Fluorobenzonitrile precursor synthesis : Start with 4-fluorobenzonitrile, introducing the piperazine moiety via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress using TLC with UV visualization .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) improves purity (>95%). Yield optimization (typically 60–75%) requires precise stoichiometric control of piperazine and reaction time to minimize side products like bis-alkylated derivatives .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C3, piperazine proton integration). ¹⁹F NMR quantifies fluorine content and detects positional isomers .
- IR Spectroscopy : Validate nitrile (C≡N stretch ~2230 cm⁻¹) and piperazine (N-H stretch ~3300 cm⁻¹). Compare with reference spectra of analogous compounds (e.g., 3-bromo-4-fluorobenzonitrile ).
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ (calc. for C₁₁H₁₂FN₃: 205.1011) and fragments (e.g., loss of piperazine ring) .
Advanced Research Questions
Q. How to resolve discrepancies in purity assessments between HPLC and elemental analysis?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities (e.g., unreacted precursors, hydrolysis byproducts like 3-fluoro-4-aminobenzonitrile). MS detection identifies co-eluting impurities with similar retention times .
- Elemental Analysis : Compare experimental C/H/N/F values with theoretical calculations. Discrepancies >0.3% suggest persistent impurities (e.g., solvent residues detected via GC-MS) or hydration. Address via rigorous drying (vacuum desiccator, P₂O₅) .
Q. What computational methods predict the reactivity of the piperazine ring in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to assess electron density maps. The piperazine N4 atom exhibits higher nucleophilicity than N1 due to steric and electronic effects from the benzonitrile group .
- Kinetic Studies : Monitor reaction rates (e.g., alkylation with methyl iodide) via ¹H NMR. Compare with model compounds (e.g., 4-(piperazin-1-yl)benzonitrile) to isolate fluorine’s electronic effects .
Q. How to design stability studies under physiological and storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. LC-MS identifies degradation products (e.g., hydrolysis to 3-fluoro-4-aminobenzonitrile or ring-opening of piperazine) .
- Long-Term Storage : Store at -20°C under argon. Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track purity loss .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile experimental data?
- Methodological Answer :
- Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, ethanol, chloroform) via gravimetric analysis. Note that fluorine enhances polarity, but the piperazine group increases solubility in polar aprotic solvents. Discrepancies may arise from hydration states or amorphous vs. crystalline forms .
- Co-solvency Approach : For in vitro assays, use DMSO stocks (<1% v/v) diluted in PBS (pH 7.4). Pre-filter (0.2 µm nylon) to remove particulates .
Bioactivity Profiling
Q. What in vitro assays are suitable for preliminary neuropharmacological screening?
- Methodological Answer :
- Target Engagement : Radioligand binding assays (e.g., σ receptors or 5-HT transporters) using tritiated probes. Fluorine’s electronegativity may enhance binding affinity compared to non-fluorinated analogs .
- Functional Assays : Calcium flux or cAMP modulation in transfected HEK293 cells. Include controls (e.g., piperazine-free analogs) to isolate structural contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
